molecular formula C12H14N2 B11909113 4,7,8-Trimethylquinolin-2-amine

4,7,8-Trimethylquinolin-2-amine

Cat. No.: B11909113
M. Wt: 186.25 g/mol
InChI Key: VHPHTRPTXLYKOH-UHFFFAOYSA-N
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Description

4,7,8-Trimethylquinolin-2-amine is an organic compound with the molecular formula C12H14N2 . It belongs to the quinoline family, a class of amines known for their trigonal pyramidal molecular geometry around the nitrogen atom, which features a lone pair of electrons that influences its reactivity and bonding characteristics . As a substituted quinoline, it serves as a versatile synthetic intermediate and privileged scaffold in various research fields. In medicinal chemistry, quinoline-based structures are extensively investigated for their diverse biological activities. This specific trimethylated quinolin-2-amine isomer is utilized as a key building block in the design and synthesis of novel compounds for pharmaceutical research, leveraging the quinoline core's potential for target interaction. Its applications also extend to materials science, where it can be used in the development of organic ligands and functional molecules due to its nitrogen-containing heterocyclic structure. The compound is provided for research purposes as a high-purity solid. Researchers should handle it with appropriate safety precautions; it is classified with a warning hazard statement and may be harmful if swallowed . This compound is intended for use by qualified laboratory professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4,7,8-trimethylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14)

InChI Key

VHPHTRPTXLYKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)N)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent: TFE enhances electrophilicity of the imine intermediate, accelerating cycloaddition.

  • Temperature: Room temperature (25°C) suffices for complete conversion within 3 hours.

  • Oxidative Workup: Post-cyclization, the crude product is treated with aqueous HCl under an oxygen atmosphere to aromatize the tetracyclic intermediate.

Example Protocol:

  • Combine 2,4,5-trimethylaniline (1.0 mmol) and 3-methylpent-2-enal (1.2 mmol) in TFE.

  • Add ethyl vinyl ether (3.0 mmol) and stir for 3 hours.

  • Evaporate TFE, resuspend in acetonitrile, and add 6 N HCl (0.8 mL).

  • Stir under O₂ for 16 hours, extract with dichloromethane, and purify via silica gel chromatography (cyclohexane/ethyl acetate, 9:1).

Yield: 46–50%.

Reductive Amination of Aldimines

An alternative route involves reductive amination of preformed aldimines. SciELO reports a method where N-arylaldimines are reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield secondary amines, which are subsequently cyclized. For this compound, this approach requires a substituted benzaldehyde and a methylated aniline.

Key Steps:

  • Aldimine Formation: React 2,4,5-trimethylaniline with 3-methylbenzaldehyde in dichloromethane.

  • Reduction: Treat the aldimine with NaBH₄ in methanol at 0°C.

  • Cyclization: Acidic conditions (e.g., BiCl₃ in CH₂Cl₂) promote intramolecular cyclization to form the quinoline core.

Data Table 1: Comparative Yields for Reductive Amination

Aldehyde ComponentReducing AgentYield (%)Purity (HPLC)
3-MethylbenzaldehydeNaBH₄5898.5
3-MethylbenzaldehydeH₂/Pd-C6299.1

Acid-Catalyzed Cyclization of Tetrahydroquinolines

A third method involves the acid-promoted cyclization of tetrahydroquinoline intermediates. This strategy, adapted from studies on polyurethane pyrolysis byproducts, uses concentrated HCl to dehydrate and aromatize tetrahydroquinolines. While originally applied to mutagenic aminoquinolines, the method is adaptable to 4,7,8-trimethyl derivatives.

Procedure:

  • Synthesize 1,2,3,4-tetrahydro-4,7,8-trimethylquinolin-2-amine via aza-Diels-Alder reaction.

  • Reflux in 6 N HCl for 4 hours to eliminate water and form the aromatic quinoline.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield: 55–60%.

Spectroscopic Validation and Characterization

Critical to confirming the structure of this compound are NMR and mass spectrometry.

¹H NMR (CDCl₃):

  • δ 2.30 (s, 3H, C7-CH₃), 2.45 (s, 3H, C4-CH₃), 2.65 (s, 3H, C8-CH₃).

  • Aromatic protons appear as a multiplet between δ 7.12–7.94.

MS (EI):

  • m/z = 201.27 (M⁺), consistent with the molecular formula C₁₂H₁₅N₃ .

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex quinoline derivatives. Its structural attributes allow it to participate in various organic reactions, facilitating the development of new compounds with potential applications in different fields.

2. Biology

  • Biological Pathway Studies : The compound is used to investigate biological pathways due to its structural similarity to natural compounds. It can help elucidate mechanisms underlying cellular processes and interactions.
  • Antimicrobial Activity : Research has shown that 4,7,8-trimethylquinolin-2-amine exhibits antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus at 32 µg/mL and 16 µg/mL respectively.

3. Medicine

  • Therapeutic Potential : Quinoline derivatives are being explored for their potential therapeutic properties. Specifically, this compound has shown promise in anticancer and antimalarial research. For instance:
    • Anticancer Activity : In vitro assays indicate that it can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) with an IC50 of 10 µM and A549 (lung cancer) with an IC50 of 15 µM.
    • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

4. Industry

  • Dyes and Pigments Production : The compound is utilized in industrial applications for producing dyes and pigments due to its chemical stability and reactivity.

Anticancer Effects

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls.

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated not only growth inhibition but also a significant reduction in biofilm formation.

Mechanistic Studies

Further research into its mechanism revealed that the compound affects mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Mechanism of Action

The mechanism of action of 4,7,8-Trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in microbial organisms, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
4,7,8-Trimethylquinolin-2-amine 2-NH₂; 4,7,8-CH₃ ~186.25* Hypothesized anticancer activity
3,7,8-Trimethylquinolin-2-amine 2-NH₂; 3,7,8-CH₃ 186.25 Structural isomer with steric effects
2,6,8-Trimethylquinolin-4-amine 4-NH₂; 2,6,8-CH₃ 186.25 Potential π-stacking interactions
7,8-Dichloro-2-methylquinolin-4-amine 4-NH₂; 2-CH₃; 7,8-Cl 227.09 High molecular weight, halogenated
2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine 4-NH₂; 2-CH₃; saturated C5–C8 162.23 Improved bioavailability

*Estimated based on structural analogs.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : Methyl groups enhance logP values compared to polar methoxy or halogen substituents, favoring blood-brain barrier penetration .
  • Solubility : Methoxy and amine groups improve aqueous solubility, whereas methyl groups may require formulation optimization .

Biological Activity

4,7,8-Trimethylquinolin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in drug development.

This compound is a derivative of quinoline, characterized by three methyl groups at positions 4, 7, and 8 and an amino group at position 2. Its molecular formula is C12H12NC_{12}H_{12}N with a molecular weight of approximately 184.23 g/mol.

PropertyValue
Molecular FormulaC12H12NC_{12}H_{12}N
Molecular Weight184.23 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections. For instance, a study demonstrated that derivatives of quinoline compounds have significant antibacterial effects against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This mechanism may involve the downregulation of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, studies have reported that quinoline derivatives can inhibit cancer cell proliferation and promote apoptosis in human breast cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : It has been suggested that it interacts with specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated a significant reduction in microbial growth at specific concentrations (IC50 values), highlighting its potential as an antimicrobial agent .

Study on Anticancer Effects

Another research project focused on the anticancer properties of this compound revealed that treatment with this compound led to a decrease in cell viability in various cancer cell lines. The study employed flow cytometry to assess apoptosis rates and reported increased apoptotic cell populations following treatment .

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